Methyl 3-hydroxy-2-methylenebutyrate
Overview
Description
Methyl 3-hydroxy-2-methylenebutyrate is an organic compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol . It is also known by its synonym, Methyl 2-(1-hydroxyethyl)acrylate . This compound is a liquid at room temperature with a density of 1.071 g/mL at 25°C and a boiling point of 91°C at 20 mmHg . It is primarily used in various chemical reactions and research applications.
Mechanism of Action
Target of Action
Methyl 3-hydroxy-2-methylenebutyrate is a complex organic compound with a molecular formula of C6H10O3 The primary targets of this compound are currently not well-defined in the literature
Pharmacokinetics
Its boiling point is 91°C/20 mmHg , and its density is 1.071 g/mL at 25°C , which may influence its bioavailability and pharmacokinetic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-2-methylenebutyrate can be synthesized through several methods. One common synthetic route involves the esterification of 3-hydroxy-2-methylenebutanoic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to maximize yield and efficiency. The esterification reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-2-methylenebutyrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Methyl 3-oxo-2-methylenebutyrate.
Reduction: Methyl 3-hydroxy-2-methylbutyrate.
Substitution: Methyl 3-chloro-2-methylenebutyrate.
Scientific Research Applications
Methyl 3-hydroxy-2-methylenebutyrate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on its potential therapeutic effects and drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(hydroxymethyl)acrylate: Similar in structure but with a hydroxymethyl group instead of a hydroxyethyl group.
Ethyl 2-(hydroxymethyl)acrylate: Similar but with an ethyl ester instead of a methyl ester.
Methyl ®-3-hydroxybutyrate: Similar but with a saturated carbon chain.
Uniqueness
Methyl 3-hydroxy-2-methylenebutyrate is unique due to its combination of a hydroxyl group and a methylene group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
methyl 3-hydroxy-2-methylidenebutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(5(2)7)6(8)9-3/h5,7H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCAYQIMSMPEBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18020-65-0 | |
Record name | Methyl 3-hydroxy-2-methylen-butanoat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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